molecular formula C18H17N3O2S B7132944 Furan-2-yl-[4-(5-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone

Furan-2-yl-[4-(5-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone

Cat. No.: B7132944
M. Wt: 339.4 g/mol
InChI Key: DOHXGTIGRAZURU-UHFFFAOYSA-N
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Description

Furan-2-yl-[4-(5-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a furan ring, a thiazole ring, and a piperazine ring

Properties

IUPAC Name

furan-2-yl-[4-(5-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(15-7-4-12-23-15)20-8-10-21(11-9-20)18-19-13-16(24-18)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHXGTIGRAZURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(S2)C3=CC=CC=C3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl-[4-(5-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine.

    Formation of the Furan Ring: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-[4-(5-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under various conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Furan-2-yl-[4-(5-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Furan-2-yl-[4-(5-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl-[4-(5-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone: Similar structure but with a methyl group instead of a phenyl group.

    Furan-2-yl-[4-(5-ethyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

Furan-2-yl-[4-(5-phenyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone is unique due to the presence of the phenyl group, which can enhance its interaction with certain biological targets and improve its pharmacokinetic properties. This makes it a valuable compound for drug development and other applications.

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